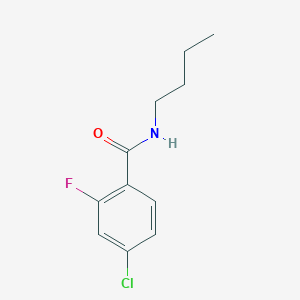

N-butyl-4-chloro-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-butyl-4-chloro-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOERILJWUINQBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-chloro-2-fluorobenzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-chloro-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.

Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Anticancer Activity

N-butyl-4-chloro-2-fluorobenzamide shares structural similarities with other N-substituted benzamides, which are known for their anticancer properties. Research has indicated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of nuclear factor-kappa B (NF-kB) and the modulation of T cell activity . The benzanilide core present in these compounds is often referred to as a "privileged structure" due to its wide range of biological activities .

Anti-inflammatory Properties

Studies have shown that N-substituted benzamides can exhibit anti-inflammatory effects by modulating immune responses. This is particularly relevant in conditions where inflammation plays a critical role in disease progression .

Antiemetic Effects

Certain derivatives of benzamides are recognized for their antiemetic properties, which can be beneficial in treating nausea and vomiting associated with chemotherapy and other medical treatments .

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals. Its structural characteristics may allow it to act as a herbicide or pesticide, targeting specific pathways in plant biology or pest physiology. The chlorinated and fluorinated groups can enhance the compound's stability and efficacy in agricultural applications.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-propyl-4-chloro-2-fluorobenzamide | Similar benzamide structure; different alkyl group | Potentially different biological activity |

| N-butyl-3-chloro-2-fluorobenzamide | Chlorine at meta position | May exhibit distinct reactivity patterns |

| N-(tert-butyl)-4-chloro-2-fluorobenzamide | Tertiary butyl instead of n-butyl | Increased steric hindrance may affect activity |

| N-(phenyl)-4-chloro-2-fluorobenzamide | Phenyl group instead of butyl | Different electronic properties affecting reactivity |

This table illustrates how variations in substituent groups can influence both chemical behavior and potential applications.

Case Studies

Several case studies highlight the efficacy of this compound derivatives in various therapeutic contexts:

- Anticancer Studies : Research involving N-substituted benzamides has demonstrated their ability to inhibit tumor growth in vitro and in vivo models, providing evidence for their potential as chemotherapeutic agents.

- Inflammation Models : Animal studies have shown that compounds similar to this compound can reduce markers of inflammation, suggesting therapeutic avenues for chronic inflammatory diseases.

- Agricultural Trials : Preliminary field trials indicate that derivatives may exhibit herbicidal properties, leading to further investigation into their use as eco-friendly agricultural chemicals.

Mechanism of Action

The mechanism of action of N-butyl-4-chloro-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, which can modify its structure and properties. These modifications can influence its interaction with biological molecules, such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Key Observations :

- Halogen Positioning : The 4-Cl and 2-F arrangement in the target compound differs from analogs like (4-Br, 3-Cl), which may alter electronic effects on the aromatic ring and influence binding to biological targets.

- Functional Groups: Polar groups (e.g., -OH in , -NH₂ in ) reduce lipophilicity but increase hydrogen-bonding capacity, contrasting with the nonpolar butyl group in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | ~3.2 (high) | <0.1 (low) | Not reported |

| ~2.8 | 0.15 | 145–148 | |

| ~1.5 | 1.2 | 210–212 | |

| ~3.5 | <0.05 | 160–162 |

Key Findings :

- The butyl group in the target compound likely elevates its LogP compared to (which has hydrophilic -OH and -NH₂ groups), aligning it closer to in lipophilicity.

- Low water solubility is a common limitation among halogenated benzamides, suggesting formulation challenges for pharmaceutical use .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Synthetic Utility :

- The target compound’s halogen and alkyl groups make it a candidate for Suzuki-Miyaura coupling or amide-bond diversification .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-butyl-4-chloro-2-fluorobenzamide?

- Methodology : The synthesis typically involves a multi-step approach:

- Step 1 : React 4-chloro-2-fluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2 : Couple the intermediate with n-butylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Parameters : Maintain low temperatures (0–5°C) during coupling to minimize side reactions. Triethylamine is often used as a base to neutralize HCl byproducts .

Q. How can the purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm molecular structure using - and -NMR to verify substituent positions (e.g., fluorine at C2, chlorine at C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures exact mass matching theoretical values (e.g., [M+H]⁺ calculated for C₁₁H₁₄ClFNO: 246.0764) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Variables to Test :

- Solvent Systems : Compare DCM vs. THF; DCM improves solubility of aromatic intermediates .

- Catalysts : Explore DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Stoichiometry : Excess n-butylamine (1.5 eq.) drives the reaction to completion .

- Data Analysis : Use Design of Experiments (DoE) to model interactions between variables. Response surface methodology (RSM) identifies optimal conditions .

Q. How to reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Structural Analogues : Compare substituent effects (e.g., chloro vs. fluoro at C4 alters electron-withdrawing properties) .

- Assay Conditions : Variances in buffer pH or ATP concentration affect binding kinetics .

- Resolution : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and validate with isothermal titration calorimetry (ITC) .

Q. What crystallographic strategies refine the structure of this compound?

- Software : Use SHELXL for small-molecule refinement. Key steps:

- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data.

- Parameterization : Refine anisotropic displacement parameters for Cl and F atoms .

Q. How to troubleshoot low yields in scaled-up synthesis?

- Common Issues :

- Incomplete Acyl Chloride Formation : Monitor reaction progress via FT-IR (disappearance of -COOH peak at 1700 cm⁻¹) .

- Byproduct Formation : Use scavenger resins (e.g., polymer-bound carbonate) to remove excess HCl .

- Mitigation : Implement flow chemistry for better heat/mass transfer in large batches .

Methodological Guidelines

Q. What computational tools predict the compound’s physicochemical properties?

- Lipophilicity : Calculate logP values using ChemAxon or MarvinSuite .

- Solubility : Use COSMO-RS theory in software like ADF COSMO-RS to model solvent interactions .

Q. How to design SAR studies for this compound derivatives?

- Scaffold Modifications :

- Replace n-butyl with branched alkyl groups (e.g., tert-butyl) to study steric effects.

- Introduce electron-donating groups (e.g., -OCH₃) at C2 to modulate electronic properties .

- Biological Testing : Use parallel synthesis and high-throughput screening (HTS) for rapid evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.